[3-(Sec-butoxy)phenyl]methanamine

Lipophilicity Drug-likeness CNS drug design

[3-(Sec-butoxy)phenyl]methanamine (CAS 37806-41-0), also known as 3-sec-butoxybenzylamine, is a meta-substituted benzylamine derivative with the molecular formula C₁₁H₁₇NO and molecular weight 179.26 g/mol. It is classified as a versatile small molecule scaffold in the AldrichCPR collection of unique chemicals provided to early discovery researchers.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 37806-41-0
Cat. No. B1326503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Sec-butoxy)phenyl]methanamine
CAS37806-41-0
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCC(C)OC1=CC=CC(=C1)CN
InChIInChI=1S/C11H17NO/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-7,9H,3,8,12H2,1-2H3
InChIKeyRNQTZBUPQQZDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Sec-butoxy)phenyl]methanamine (CAS 37806-41-0): A Meta-Substituted sec-Butoxy Benzylamine Building Block for CNS-Focused Drug Discovery


[3-(Sec-butoxy)phenyl]methanamine (CAS 37806-41-0), also known as 3-sec-butoxybenzylamine, is a meta-substituted benzylamine derivative with the molecular formula C₁₁H₁₇NO and molecular weight 179.26 g/mol. It is classified as a versatile small molecule scaffold in the AldrichCPR collection of unique chemicals provided to early discovery researchers . The compound features a primary amine tethered to a phenyl ring substituted at the 3-position with a sec-butoxy group, introducing a chiral center (undefined stereocenter count = 1) that is absent in its n-butoxy and tert-butoxy analogs [1]. It is commercially available from multiple suppliers including Sigma-Aldrich, ChemBridge Corporation, Fujifilm Wako, and Bidepharm, with typical purity specifications of 95–98% .

Why [3-(Sec-butoxy)phenyl]methanamine Cannot Be Simply Replaced by Its n-Butoxy, tert-Butoxy, or Positional Isomer Analogs


Within the alkoxybenzylamine series, seemingly minor structural variations—branching in the alkoxy chain, substitution position on the phenyl ring, and the presence or absence of a chiral center—produce quantifiable differences in key physicochemical parameters that directly influence drug-likeness, molecular recognition, and patent positioning. The sec-butoxy group imparts an intermediate lipophilicity (XLogP = 2.1) compared to the n-butoxy (XLogP = 2.0) and tert-butoxy (LogP ≈ 3.02) variants, placing it closer to the CNS-optimal LogP range [1]. The meta (3-) substitution pattern is specifically claimed in US Patent 6,350,913 for 3-alkoxybenzylamine derivatives as antipsychotic agents targeting D2 and 5-HT1A receptors, whereas ortho and para isomers fall outside the core patent claims [2]. Furthermore, the sec-butoxy group introduces a stereogenic center not present in the n-butoxy or tert-butoxy analogs, offering the possibility of enantioselective biological interactions—a feature entirely absent in the achiral comparators [1]. These structural distinctions preclude simple functional interchangeability in medicinal chemistry and chemical biology applications.

[3-(Sec-butoxy)phenyl]methanamine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Intermediate CNS-Optimal Lipophilicity: XLogP 2.1 vs. n-Butoxy (2.0) and tert-Butoxy (3.02) Analogs

The sec-butoxy analog (CAS 37806-41-0) exhibits an XLogP3-AA value of 2.1, which is intermediate between the n-butoxy analog (XLogP3-AA = 2.0) and the tert-butoxy analog (LogP = 3.02) [1][2]. In the context of CNS drug design, optimal LogP values for blood-brain barrier penetration and favorable ADME profiles typically fall within the range of 1–3. The sec-butoxy compound's value of 2.1 lies squarely within this window, whereas the tert-butoxy analog (LogP ≈ 3.02) begins to exceed the upper bound associated with increased metabolic liability and potential off-target partitioning. The 0.1 LogP unit difference between sec-butoxy (2.1) and n-butoxy (2.0) corresponds to an approximately 1.26-fold difference in octanol-water partition coefficient, reflecting subtly but measurably enhanced lipophilicity conferred by chain branching [1][2].

Lipophilicity Drug-likeness CNS drug design Physicochemical profiling

Reduced Conformational Flexibility: 4 Rotatable Bonds vs. 5 for n-Butoxy, 3 for tert-Butoxy

The rotatable bond count is a critical determinant of conformational entropy penalty upon protein binding. The sec-butoxy analog possesses 4 rotatable bonds, compared to 5 for the n-butoxy analog and 3 for the tert-butoxy analog [1][2]. Each rotatable bond contributes approximately 0.7–1.2 kcal/mol to the entropic penalty upon rigidification during target binding. The sec-butoxy compound therefore has a predicted entropic advantage of ~0.7–1.2 kcal/mol over the n-butoxy analog (one fewer rotatable bond) while retaining greater conformational adaptability than the overly rigid tert-butoxy analog (3 rotatable bonds). This balanced flexibility may translate into improved binding thermodynamics without sacrificing the ability to adopt productive bound conformations [3].

Conformational entropy Ligand efficiency Molecular recognition Docking

Chiral Center Differentiation: 1 Undefined Stereocenter vs. 0 in n-Butoxy and tert-Butoxy Analogs

The sec-butoxy group in the target compound introduces one undefined atom stereocenter (count = 1), a feature entirely absent in the linear n-butoxy analog (undefined stereocenter count = 0) and the symmetric tert-butoxy analog (undefined stereocenter count = 0) [1][2]. This chiral center arises from the sec-butyl branching (CH₃–CH₂–CH(CH₃)–O–), generating a pair of enantiomers (R and S). Biological targets—including G protein-coupled receptors, enzymes, and transporters—frequently exhibit stereodependent recognition, where one enantiomer can demonstrate significantly higher affinity or selectivity than the other. The presence of this chiral handle enables enantiomeric separation and systematic structure-activity relationship (SAR) exploration, a capability not offered by the achiral n-butoxy and tert-butoxy scaffolds [3].

Chirality Enantioselectivity Stereochemistry Chiral resolution

Meta-Substitution Patent Coverage: 3-Alkoxybenzylamine US Patent 6,350,913 Excludes Ortho and Para Isomers

US Patent 6,350,913, titled '3-Alkoxybenzylamine Derivatives and Their Use as Medicines for Treating Schizophrenia,' explicitly claims compounds of general formula (1) in which the alkoxy substituent is at the 3-position (meta) of the benzylamine phenyl ring [1]. The patent discloses that these 3-alkoxybenzylamine derivatives act as D2-type dopaminergic receptor antagonists combined with 5-HT1A activity, representing a potential therapeutic strategy for schizophrenia with reduced extrapyramidal side effects [1]. The target compound, [3-(sec-butoxy)phenyl]methanamine, with its meta-substitution pattern and sec-butoxy group (where R2 is a branched C1–C5 alkyl radical as defined in the patent), falls within the patent's core structural claims. In contrast, the para isomer (CAS 37806-45-4) and ortho isomer (CAS 1042628-16-9) are positioned outside this specific patent's explicit scope, which is dedicated solely to 3-substituted derivatives [1].

Patent positioning 3-alkoxybenzylamine dopamine D2 receptor antipsychotic schizophrenia

Supplier Diversity and Procurement Accessibility: Multivendor Availability with 95–98% Purity Specifications

[3-(Sec-butoxy)phenyl]methanamine is catalogued by at least five independent commercial suppliers with documented purity specifications, including Sigma-Aldrich (AldrichCPR collection, purity ≥95%), ChemBridge Corporation, Fujifilm Wako Pure Chemical (Catalog HF-3219), Bidepharm (purity 95% with batch-specific NMR, HPLC, and GC reports), and CymitQuimica (purity min. 95%) . The n-butoxy analog (CAS 37806-38-5) is also broadly available (Fluorochem 98%, AKSci 95%), while the ortho isomer (CAS 1042628-16-9) is primarily available via custom synthesis, indicating more limited commercial availability of the ortho isomer . The HCl salt form of the para isomer (CAS 37806-46-5) is commercially available, but its free base (CAS 37806-45-4) has sparser supplier listings . Multi-vendor sourcing for the target compound mitigates single-supplier procurement risk and enables competitive pricing and quality benchmarking through cross-supplier certificate-of-analysis comparison.

Procurement Commercial availability Supply chain Purity

Higher Molecular Complexity Value (138) vs. n-Butoxy Analog (127): Implication for Target Specificity

The Cactvs-computed molecular complexity score for [3-(sec-butoxy)phenyl]methanamine is 138, compared to 127 for the n-butoxy analog and 130 for the para isomer [1][2]. Molecular complexity, as defined by the Cactvs algorithm, reflects a composite of structural features including atom count, symmetry, ring systems, and stereochemical elements. Higher complexity scores correlate with increased probability of specific target engagement in high-throughput screening campaigns, as more complex molecules generally present more unique pharmacophoric features for molecular recognition [3]. The +11 complexity increment (8.7% increase) over the n-butoxy analog is driven primarily by the branching-induced stereocenter and the resulting reduction in molecular symmetry. This modest but quantifiable complexity advantage may translate into reduced promiscuity in biological screening, favoring selective hit identification over compounds of lower structural complexity.

Molecular complexity Target specificity Fragment-based drug design Library design

Optimal Application Scenarios for [3-(Sec-butoxy)phenyl]methanamine in Research and Industrial Procurement


CNS Drug Discovery Programs Targeting Dopamine D2 and Serotonin 5-HT1A Receptors

As established in Section 3 (Evidence Item 4), [3-(sec-butoxy)phenyl]methanamine falls within the patent scope of US 6,350,913 for 3-alkoxybenzylamine derivatives as antipsychotic agents. Drug discovery teams pursuing dual D2/5-HT1A modulation for schizophrenia or related psychiatric indications can utilize this compound as a patent-positioned scaffold for hit expansion and lead optimization [1]. Its intermediate lipophilicity (XLogP = 2.1) and balanced conformational flexibility (4 rotatable bonds) align with CNS drug-like property guidelines, making it a rational starting point for CNS lead generation libraries where physicochemical property optimization is critical from the outset [2].

Enantioselective SAR Exploration Exploiting the sec-Butoxy Chiral Center

The stereogenic center introduced by the sec-butoxy group (Evidence Item 3, Section 3) enables chiral resolution and enantiomer-specific biological evaluation. This scaffold is particularly suited for programs investigating stereospecific ligand-receptor interactions at GPCRs, enzymes, or transporters where enantiomer pairs may display differential pharmacology. Researchers can leverage this chiral handle to generate matched molecular pairs (R vs. S) and systematically dissect the contribution of stereochemistry to target affinity and selectivity [1][2].

Fragment-Based and Diversity-Oriented Synthesis Library Design

With a molecular weight of 179.26 Da and compliance with fragment-like property guidelines (MW < 250, LogP < 3, HBD ≤ 3, HBA ≤ 6), [3-(sec-butoxy)phenyl]methanamine is an attractive fragment or building block for diversity-oriented synthesis. Its elevated complexity score (138 vs. 127 for n-butoxy analog, Evidence Item 6) and multi-vendor commercial availability (Evidence Item 5) support its integration into fragment libraries. The primary amine handle enables facile derivatization via amide coupling, reductive amination, or sulfonamide formation, providing a versatile entry point for generating structurally diverse compound collections [1].

Chemical Biology Probe Development Requiring Defined Physicochemical Profiles

For chemical biology programs requiring tool compounds or probes with predictable physicochemical behavior, the sec-butoxy benzylamine scaffold offers well-characterized property values (XLogP = 2.1, TPSA = 35.3 Ų, rotatable bonds = 4) that are experimentally verifiable and computationally reproducible across independent sources (PubChem, Chem960) [1][2]. This property transparency, combined with batch-specific analytical documentation from suppliers such as Bidepharm (NMR, HPLC, GC), ensures that probe molecules derived from this scaffold meet the rigorous characterization standards increasingly required by chemical biology journals and funding agencies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(Sec-butoxy)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.